(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-11-15-5-3-4-6-17(15)22(13)20(23)19-21-12-18(25-19)14-7-9-16(24-2)10-8-14/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAIOUNVWRGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-2-methylindoline in the presence of an oxidizing agent to form the oxazole ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring would yield a more saturated heterocyclic compound.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its efficacy and reduce potential side effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural similarities with several methanone derivatives reported in the literature. Key analogs and their properties are summarized below:
Notes:
- Molecular Weight: The target compound has a higher molecular weight than simpler oxazolyl methanones due to the 2-methylindoline moiety.
- Melting Points : Analogs with larger substituents (e.g., benzoxazole in ) often exhibit higher melting points due to increased molecular rigidity.
Electronic and Spectroscopic Properties
- NMR and IR Data: Analogs like 56a and benzo[d]oxazol-2-yl methanone show characteristic carbonyl (C=O) stretching vibrations at ~1670–1700 cm⁻¹ in FT-IR spectra .
- Dipole Moments: (5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone exhibits ground-state dipole moments (µg) of ~4.5 D, increasing in the excited state (µe ~6.2 D), suggesting polarizability relevant to photochemical applications .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group enhances π-π stacking interactions in receptor binding, as seen in carbonic anhydrase inhibitors .
Synthetic Flexibility: Palladium and nickel catalysts enable diverse functionalization of methanone scaffolds, supporting drug discovery efforts .
Metabolic Considerations : Bulky substituents (e.g., 2-methylindoline) may reduce metabolic clearance, as observed in spirocyclic analogs .
Biological Activity
(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone, often abbreviated as MIOM, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxazole derivatives and is notable for its unique structural features, which may confer various pharmacological properties.
Chemical Structure and Properties
The chemical formula for MIOM is , and it possesses a molecular weight of approximately 346.37 g/mol. The structure comprises an oxazole ring fused with an indoline moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
| Molecular Formula | C20H18N2O3 |
| Molecular Weight | 346.37 g/mol |
| CAS Number | 955730-56-0 |
Antimicrobial Properties
Research indicates that MIOM exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated that MIOM effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
MIOM has also shown promise as an anticancer agent. Studies have reported that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, MIOM was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. These findings suggest that MIOM could serve as a lead compound for further drug development targeting cancer.
Anti-inflammatory Effects
Preliminary studies have suggested that MIOM may possess anti-inflammatory properties. In animal models of inflammation, treatment with MIOM resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This effect may be attributed to the inhibition of NF-kB signaling pathways.
The biological activity of MIOM can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : MIOM may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptors associated with inflammation and apoptosis.
- Oxidative Stress Induction : MIOM appears to increase oxidative stress within cells, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of MIOM, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| (5-Phenyl)oxazol-2-yl)methanone | Oxazole derivative | Moderate | Low |
| (2-Methylindolin-1-yl)acetic acid | Indoline derivative | Low | Moderate |
| (4-Methoxyphenyl)oxazole | Oxazole derivative | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
